molecular formula C15H13N5O B7688064 (E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide

(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B7688064
M. Wt: 279.30 g/mol
InChI Key: YCRHSKCKNLVLKF-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide, also known as MPIP, is a chemical compound that has attracted attention in the scientific community due to its potential use in drug development. This compound has been shown to exhibit a range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of (E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as tyrosine kinases and cyclooxygenases, which are involved in various biological processes.
Biochemical and Physiological Effects:
(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide has been shown to exhibit a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as the human cytomegalovirus. Additionally, (E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide has been shown to exhibit anti-inflammatory effects by inhibiting the production of certain inflammatory mediators.

Advantages and Limitations for Lab Experiments

(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide has several advantages for use in lab experiments. For example, this compound is relatively easy to synthesize and is stable under normal laboratory conditions. However, there are also some limitations to the use of (E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide in lab experiments. For example, this compound may exhibit low solubility in certain solvents, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on (E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide. One area of interest is the development of (E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide-based drugs for the treatment of cancer, viral infections, and inflammatory diseases. Another area of interest is the elucidation of the precise mechanism of action of (E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide, which could provide insights into the underlying biology of various diseases. Additionally, further studies are needed to determine the safety and efficacy of (E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide in animal and human models.

Synthesis Methods

(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide can be synthesized through a multistep process that involves the reaction of imidazo[1,2-a]pyridine-3-carboxylic acid with hydrazine hydrate, followed by the reaction of the resulting hydrazide with pyridine-3-carboxaldehyde. The final step involves the reaction of the resulting intermediate with methyl iodide to produce (E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide.

Scientific Research Applications

(E)-2-methyl-N'-(pyridin-3-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide has been the subject of several scientific studies due to its potential use in drug development. This compound has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities, making it a promising candidate for further research.

properties

IUPAC Name

2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c1-11-14(20-8-3-2-6-13(20)18-11)15(21)19-17-10-12-5-4-7-16-9-12/h2-10H,1H3,(H,19,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRHSKCKNLVLKF-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C/C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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